N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-methylglycinamide
Description
N~2~-[(4-Ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-methylglycinamide is a glycinamide derivative featuring a sulfonamide group substituted with a 4-ethoxyphenyl moiety and an ethyl group at the N~2~ position, while the adjacent nitrogen (N) is methylated. Its molecular formula is C₁₃H₁₉N₂O₄S, with a molecular weight of 299.07 g/mol (calculated). The 4-ethoxy substituent on the phenyl ring introduces moderate polarity, balancing lipophilicity and solubility.
Properties
IUPAC Name |
2-[(4-ethoxyphenyl)sulfonyl-ethylamino]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-4-15(10-13(16)14-3)20(17,18)12-8-6-11(7-9-12)19-5-2/h6-9H,4-5,10H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCNMUDWHXRCNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC)S(=O)(=O)C1=CC=C(C=C1)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-methylglycinamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with N-ethyl-N-methylglycinamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of N2-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-methylglycinamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-methylglycinamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N2-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-methylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Analysis
The compound’s structural uniqueness lies in its N~2~-ethyl-4-ethoxyphenylsulfonyl group. Below is a comparative analysis of key analogs (see Table 1):
Table 1: Substituent Comparison
| Compound Name (Source) | Sulfonyl Substituent | N~2~ Substituents | N Substituent | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | 4-Ethoxyphenyl | Ethyl | Methyl | 299.07 |
| N~2~-[(4-Fluorophenyl)sulfonyl]-N~2~-methylglycinamide (Ev3) | 4-Fluorophenyl | Methyl | 3-Chlorophenyl | 356.57 |
| N~2~-(4-Methylphenyl)sulfonyl analog (Ev1) | 4-Methylphenyl | 4-Fluorobenzyl | 4-Acetamidophenyl | ~480 (estimated) |
| N~2~-(Phenylsulfonyl)-3-nitrophenyl analog (Ev6) | Phenyl | 3-Nitrophenyl | 4-Methoxyphenyl | 441.46 |
Physicochemical Properties
- Lipophilicity: The 4-ethoxy group in the target compound increases lipophilicity compared to smaller substituents (e.g., 4-fluoro in Ev3 or methyl in Ev1).
- Molecular Weight : The target compound (299.07 g/mol) is smaller than analogs like Ev1 (~480 g/mol) and Ev6 (441.46 g/mol), suggesting better membrane permeability.
Key Differentiators
Sulfonyl Group : The 4-ethoxyphenylsulfonyl moiety distinguishes the target from analogs with halogenated (Ev3) or methylated (Ev1) aryl groups.
Molecular Size : The compact structure (299.07 g/mol) may favor pharmacokinetic properties over bulkier analogs.
Q & A
Q. What are the standard synthetic protocols for N²-[(4-ethoxyphenyl)sulfonyl]-N²-ethyl-N-methylglycinamide?
The synthesis typically involves a multi-step process:
- Step 1 : Sulfonylation of the glycine backbone using 4-ethoxyphenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.
- Step 2 : Alkylation of the secondary amine using ethyl iodide in the presence of a base like NaH or K₂CO₃.
- Step 3 : Methylation of the primary amine using methylating agents such as methyl iodide or dimethyl sulfate. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. How is the compound characterized for structural validation?
Key analytical methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry.
- Mass spectrometry (ESI or HRMS) : To verify molecular weight and fragmentation patterns.
- HPLC : For purity assessment (typically >95% purity using C18 columns with acetonitrile/water mobile phases).
- IR spectroscopy : To identify functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Critical variables include:
- Temperature : Lower temperatures (0–5°C) during sulfonylation reduce side reactions.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance sulfonamide formation.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency.
- pH control : Maintain pH 8–9 during methylation to prevent N-demethylation. Design of Experiments (DoE) frameworks are recommended for multivariate optimization .
Q. What strategies resolve contradictions in solubility data across studies?
Discrepancies often arise from polymorphic forms or hydration states. Mitigation approaches:
- X-ray diffraction (XRD) : To identify crystalline vs. amorphous forms.
- Dynamic vapor sorption (DVS) : Assess hygroscopicity.
- Solubility assays : Use standardized buffers (e.g., PBS at pH 7.4) with controlled temperature (25°C ± 0.5°C). Cross-validate using shake-flask and HPLC-UV methods .
Q. How is stereochemical integrity maintained during synthesis?
- Chiral chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers.
- Circular dichroism (CD) : Confirm retention of configuration post-synthesis.
- Protecting groups : Employ tert-butoxycarbonyl (Boc) or benzyl groups to prevent racemization during alkylation .
Biological and Mechanistic Research
Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?
- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka, kd) to target enzymes.
- Isothermal titration calorimetry (ITC) : Measure binding affinity (KD) and thermodynamic parameters.
- Molecular docking : Use software like AutoDock Vina to predict binding modes with active sites (e.g., cyclooxygenase-2).
- Enzyme activity assays : Monitor inhibition via fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases) .
Q. How do structural modifications impact biological activity?
A SAR study could involve:
- Substituent variation : Replace the 4-ethoxy group with methoxy, chloro, or nitro groups to assess electronic effects.
- Backbone alterations : Compare glycine vs. β-alanine derivatives for conformational flexibility.
- Bioassays : Test modified compounds in cell-based models (e.g., IC₅₀ determination in cancer cell lines). Data analysis via Hansch or 3D-QSAR models identifies critical pharmacophores .
Data Interpretation and Reproducibility
Q. How can conflicting cytotoxicity data be reconciled across studies?
- Cell line specificity : Validate activity in ≥3 cell lines (e.g., HEK293, HepG2, MCF-7).
- Assay standardization : Use MTT or resazurin assays with matched incubation times (48–72 hrs).
- Control normalization : Include reference compounds (e.g., doxorubicin) and vehicle controls. Meta-analysis of dose-response curves can resolve variability .
Q. What techniques assess metabolic stability in preclinical models?
- Liver microsomal assays : Incubate with NADPH and monitor degradation via LC-MS/MS.
- CYP450 inhibition screening : Use fluorogenic probes (e.g., CYP3A4: BFC) to identify enzyme interactions.
- Plasma protein binding : Equilibrium dialysis to determine free fraction .
Structural and Computational Analysis
Q. How can molecular dynamics (MD) simulations predict aggregation tendencies?
- Force fields : Apply CHARMM or AMBER for solvation dynamics in explicit water.
- Cluster analysis : Identify stable conformers using GROMACS or NAMD.
- Solubility prediction : Correlate with calculated logP (e.g., via MarvinSketch) and Hansen solubility parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
